molecular formula C12H9ClFNO3 B118066 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 68077-26-9

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B118066
CAS RN: 68077-26-9
M. Wt: 269.65 g/mol
InChI Key: WNNSMMJBBOPPOT-UHFFFAOYSA-N
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Description

This compound is also known as fluoroquinolonic acid . It can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate and is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .


Synthesis Analysis

The synthesis of this compound involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C12H9ClFNO3 . It is a 1,4-dihydroquinoline-3-carboxylic acid derivative .


Chemical Reactions Analysis

This compound, being a carboxylic acid derivative, can react with bases to form salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 269.66 . It is white to pale yellow in color .

Scientific Research Applications

Synthesis Techniques and Compound Variants Research has focused on synthesizing variants of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to explore their potential applications. For instance, Kumar et al. (2014) developed a new class of quinolones by synthesizing 1-carboxymethyl-6-fluoro-7-cyclic amino-substituted-4-oxo-1,4-dihydroquinolone-3-carboxylic acids. The study emphasized the compound's synthesis from conventional methods and its screening against various bacterial strains, demonstrating its antibacterial potential (Kumar et al., 2014). Similarly, Zahra et al. (2007) synthesized Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives, further emphasizing the compound's significance in creating variants with potential biological applications (Zahra et al., 2007).

Antibacterial Applications Several studies have reported the antibacterial efficacy of compounds derived from 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from the lead molecule, showcasing its antibacterial and antifungal activities (Patel & Patel, 2010). This finding was corroborated by another study by Al-Hiari et al. (2011), which synthesized and evaluated the antibacterial activity of new N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids, indicating the compound's potential in developing antibacterial agents (Al-Hiari et al., 2011).

Synthesis Optimization Studies have also focused on optimizing the synthesis of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives. For instance, Song Bao-an (2012) reported the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance, highlighting the importance of optimizing reaction conditions for better yield and product confirmation (Song Bao-an, 2012).

Safety And Hazards

The safety data sheet for this compound indicates that it may pose a fire hazard . Further safety information should be sought from the appropriate resources.

properties

IUPAC Name

7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15/h3-5H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNSMMJBBOPPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333112
Record name 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

68077-26-9
Record name 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68077-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831B5OC9PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RK Akula, SR Pamulaparthy… - Current Bioactive …, 2019 - ingentaconnect.com
Background: Tuberculosis is a contagious, air borne disease and second leading cause of death among infectious diseases worldwide. Fluoroquinolones are well-known antibacterial …
Number of citations: 2 www.ingentaconnect.com
BB Kasimala, VR Anna, UR Mallu… - Thai Journal of …, 2018 - tjps.pharm.chula.ac.th
Norfloxacin [NFXC] is an active pharmaceutical ingredient belongs to 4-quinolone antibacterial agent used for the prophylaxis of gram+ ve and gram-ve bacterial infections. A reliable …
Number of citations: 11 www.tjps.pharm.chula.ac.th
SK Dixit, N Mishra, M Sharma, S Singh… - European journal of …, 2012 - Elsevier
Fluoroquinolone analogs were synthesized by simple alkylation followed by click chemistry and evaluated for their antimalarial in vitro against chloroquine sensitive strain of …
Number of citations: 67 www.sciencedirect.com
S Niedermeier, K Singethan, SG Rohrer… - Journal of medicinal …, 2009 - ACS Publications
Nipah virus (NiV), a highly pathogenic paramyxovirus, causes respiratory disease in pigs and severe febrile encephalitis in humans with high mortality rates. On the basis of the …
Number of citations: 52 pubs.acs.org
C Xia, Z Wei, Y Yang, W Yu, H Liao… - Chemistry–An Asian …, 2016 - Wiley Online Library
A highly efficient and practical procedure for palladium‐catalyzed direct thioetherification of quinolone derivatives with diaryl disulfides through decarboxylative C−S coupling has been …
Number of citations: 34 onlinelibrary.wiley.com
SK Dixit, N Yadav, S Kumar, L Good… - Medicinal Chemistry …, 2014 - Springer
Fluoroquinolone analogs were synthesized by reductive amination and screened for their antibacterial activities against E. coli K12 and S. aureus RN4220. Out of 18 compounds under …
Number of citations: 10 link.springer.com
K Awasthi - researchgate.net
Fluoroquinolone analogs were synthesized by reductive amination and screened for their antibacterial activities against E. coli K12 and S. aureus RN4220. Out of 18 compounds under …
Number of citations: 0 www.researchgate.net
GW Amarante, M Benassi, RN Pascoal, MN Eberlin… - Tetrahedron, 2010 - Elsevier
The synthesis of quinolones from Morita–Baylis–Hillman (MBH) adducts is reported. The quinolone skeleton is formed via a TFA-mediated cyclization of the MBH adduct, and a …
Number of citations: 50 www.sciencedirect.com
SB Özdemir - Journal of the Turkish Chemical Society Section A …, 2016 - dergipark.org.tr
The hydrazide compound ( 2 ) was synthesized starting from 1-(2-fluorophenyl)piperazine via two stage. The reaction of compound ( 2 ) with different alkyl(aryl)isothiocyanates afforded …
Number of citations: 10 dergipark.org.tr
K Bozorov, JY Zhao, HA Aisa - ARKIVOC: Online Journal of …, 2017 - researchgate.net
In the present review the various types of ipso-nitration reactions, in particular those advances in ipsonitration reactions that have been reported since the beginning of this century (ie, …
Number of citations: 23 www.researchgate.net

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